JHU-083

Description

Propriétés

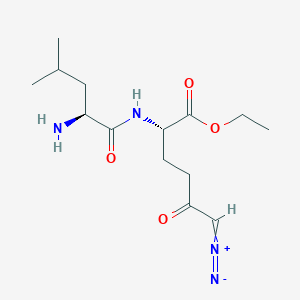

IUPAC Name |

ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRCHOFKIPHQBW-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JHU-083 Mechanism of Action in Glioma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JHU-083, a novel glutamine antagonist prodrug, in the context of glioma cells. The document synthesizes key findings on its metabolic and signaling effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological pathways.

Core Mechanism of Action

This compound is a brain-penetrant prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). Its primary mechanism in glioma cells revolves around the inhibition of glutamine metabolism, a critical pathway for cancer cell growth and survival.[1] By mimicking glutamine, this compound blocks multiple enzymatic reactions that utilize glutamine, leading to a cascade of anti-tumor effects.

The key consequences of this compound treatment in glioma cells include:

-

Reduced Cell Proliferation: this compound effectively inhibits the growth of various glioma cell lines.[1][2][3][4][5]

-

Disruption of mTOR Signaling: A central aspect of this compound's action is the downregulation of the mTOR signaling pathway, a key regulator of cell growth and metabolism.[1][2][3][4][5]

-

Impairment of Purine (B94841) Biosynthesis: The drug's activity is linked to the disruption of purine synthesis, a process heavily dependent on glutamine.[1]

-

Metabolic Dysregulation: this compound alters cellular metabolism, leading to reductions in ATP, glutamate, lactate, and glutathione (B108866) levels.[1]

Notably, this compound has shown particular efficacy in preclinical models of isocitrate dehydrogenase (IDH) mutant gliomas, which exhibit an increased dependency on glutamine metabolism.[1][2][3][4][5] The anti-proliferative effects of this compound appear to be independent of TSC2 modulation and glutaminolysis in certain contexts.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in glioma cells.

Table 1: Effects of this compound on Glioma Cell Metabolism

| Metabolite | Cell Line(s) | Effect of this compound Treatment | Reference |

| ATP | BT142, Br23c | Reduced | [1] |

| Glutamate | BT142, Br23c | Reduced | [1] |

| Lactate | BT142, Br23c | Reduced | [1] |

| Glutathione | BT142, Br23c | Reduced | [1] |

| GSH/GSSG Ratio | BT142 | Downregulated | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Outcome | Reference |

| Orthotopic IDH1 mutant glioma model | This compound | Extended survival | [1][2][3][5] |

| Intracranial IDH1 mutant glioma model | This compound | Reduced intracranial pS6 protein expression | [1][2][3][5] |

Signaling Pathways

This compound exerts its anti-tumor effects through the modulation of specific signaling pathways, most notably the mTOR pathway.

mTOR Signaling Pathway:

This compound treatment leads to the downregulation of mTOR signaling.[1][2][3][4] This is a critical event, as the mTOR pathway integrates signals from nutrients and growth factors to control protein synthesis, cell growth, and proliferation. The disruption of this pathway by this compound contributes significantly to its anti-glioma activity. Downstream of mTOR, this compound has been shown to downregulate the expression of Cyclin D1, a key regulator of the cell cycle.[1][2][3][4] The observation that guanine (B1146940) supplementation can partially rescue the anti-proliferative effects of this compound and restore mTOR signaling highlights the importance of the purine biosynthesis pathway in mediating the drug's effects.[1][2][3][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in glioma cells.

Cell Culture and Reagents:

-

Glioma cell lines were cultured in appropriate media as previously described.[1]

-

This compound was synthesized and diluted in HEPES buffered saline for in vitro experiments.[1]

Cell Viability and Proliferation Assays:

-

Cell Viability: Assessed using the alamarBlue cell proliferation assay. Cells were plated in 96-well plates, treated with this compound, and fluorescence was measured at 540 nm excitation and 590 nm emission.[1]

-

Colony Formation Assay: Cells were treated 24 hours after plating, and the media was changed every 3-4 days. After 10-12 days, colonies were fixed, stained with crystal violet, and counted.[1]

-

5-Bromo-2'-Deoxyuridine (BrdU) Incorporation Assay: Used to measure DNA synthesis as an indicator of cell proliferation.[1]

Metabolite Quantification:

-

Cellular metabolites were extracted and quantified to assess the metabolic effects of this compound.[1]

In Vivo Orthotopic Glioma Model:

-

An orthotopic IDH1R132H glioma model was used to evaluate the in vivo efficacy of this compound.[1][2][3]

Conclusion

This compound represents a promising therapeutic strategy for glioma, particularly for IDH mutant tumors, by targeting the metabolic vulnerability of glutamine dependence. Its mechanism of action is centered on the inhibition of glutamine metabolism, leading to the disruption of the mTOR signaling pathway and impairment of purine biosynthesis, which collectively suppress glioma cell growth. Further investigation into the broader metabolic and signaling consequences of this compound will be crucial for its clinical development and for identifying potential combination therapies.

References

- 1. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

A Technical Guide to the Tumor-Specific Activation and Mechanism of Action of JHU-083

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU-083 is an innovative prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[1][2] Engineered for selective bioactivation within the tumor microenvironment (TME), this compound represents a significant advancement in targeting cancer cell metabolism while mitigating the systemic toxicities that have historically limited the clinical application of DON.[3][4][5] This document provides a comprehensive technical overview of the activation, mechanism of action, and therapeutic effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to this compound and Glutamine Antagonism

Glutamine is a critical nutrient for rapidly proliferating cancer cells, serving as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids.[4] Targeting glutamine metabolism has therefore emerged as a promising anti-cancer strategy.[6] DON is a powerful, broadly active glutamine antagonist that has demonstrated robust efficacy in preclinical studies.[5][7] However, its clinical development was halted due to severe gastrointestinal toxicities, as the GI tract is also highly dependent on glutamine.[4][7]

To overcome this limitation, this compound was developed as a prodrug of DON.[1] This design allows for systemic administration in an inactive form, with preferential conversion to the active drug, DON, within the tumor microenvironment.[3][8] This targeted activation enhances the therapeutic index, enabling potent anti-tumor effects with reduced off-target toxicity.[9] this compound not only directly inhibits the growth of glutamine-addicted cancer cells but also remodels the tumor immune microenvironment, shifting it towards an anti-tumor phenotype.[3][6]

Prodrug Activation in the Tumor Microenvironment

This compound is designed to be inert in systemic circulation and becomes activated to DON preferentially within tumor tissues.[7][8] This selectivity is achieved by masking DON's carboxylic acid and amino groups with promoieties that are cleaved by enzymes abundant in the TME.[5][10] While the initial search results do not specify the exact enzymes responsible for cleaving the ethyl and amino-4-methylpentanamido groups from this compound, the general principle for similar DON prodrugs involves cleavage by tumor-resident enzymes like carboxylesterases.[10] This differential activation leads to a higher concentration of the active drug in the tumor compared to healthy tissues, particularly the GI tract.[3][7]

Diagram: this compound Activation Pathway

References

- 1. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]

- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Glutamine Metabolism Suppresses Tumor Progression through Remodeling of the Macrophage Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hopkinsmedicine.org [hopkinsmedicine.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The impact of broad glutamine metabolism inhibition on the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Glutamine Antagonist JHU-083: A Deep Dive into its Impact on Purine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JHU-083, a prodrug of the potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a promising therapeutic agent, particularly in the context of oncology. Its mechanism of action centers on the disruption of glutamine metabolism, a critical pathway for rapidly proliferating cells. This guide provides a comprehensive technical overview of the core effects of this compound on de novo purine (B94841) biosynthesis, a fundamental process for cellular growth and replication. By inhibiting key glutamine-dependent enzymes, this compound effectively curtails the production of essential purine nucleotides, leading to cell cycle arrest and reduced tumor growth. This document details the molecular mechanisms, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the study of this compound.

Introduction: The Role of Glutamine and the Rationale for this compound

Glutamine is the most abundant amino acid in the plasma and plays a central role in numerous cellular processes beyond protein synthesis. In cancer cells, there is a heightened demand for glutamine to support anabolic processes, including the de novo synthesis of nucleotides, non-essential amino acids, and glutathione. This phenomenon, often termed "glutamine addiction," makes glutamine metabolism an attractive target for therapeutic intervention.

This compound is a systemically-delivered prodrug that is preferentially converted to its active form, DON, within the tumor microenvironment.[1][2] DON is a broad-spectrum inhibitor of enzymes that utilize glutamine as a nitrogen donor, known as glutamine amidotransferases.[3][4] This broad inhibitory profile is a key feature of its potent anti-cancer activity.

Mechanism of Action: this compound and the Disruption of De Novo Purine Biosynthesis

The de novo purine biosynthesis pathway is a ten-step enzymatic cascade that constructs the purine ring from basic precursors, ultimately yielding inosine (B1671953) monophosphate (IMP). IMP then serves as the precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). Several key enzymes in this pathway are glutamine-dependent and are thus direct targets of DON, the active metabolite of this compound.

The primary targets of DON within the de novo purine biosynthesis pathway include:

-

Phosphoribosyl Pyrophosphate (PRPP) Amidotransferase (PPAT): Catalyzes the first committed step of the pathway, transferring the amide group from glutamine to PRPP.

-

Formylglycinamidine Synthetase (FGAMS): Catalyzes the fourth step, another glutamine-dependent reaction.

-

Guanosine Monophosphate Synthetase (GMPS): Catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP), utilizing glutamine as the nitrogen donor.

By inhibiting these enzymes, this compound effectively shuts down the de novo production of purine nucleotides, leading to a state of "purine starvation." This disruption has profound downstream consequences, including the inhibition of DNA and RNA synthesis, which are essential for cell proliferation and survival.[4]

Signaling Pathway Perturbations

The antiproliferative effects of this compound are intricately linked to the disruption of key cellular signaling pathways. Notably, the inhibition of purine biosynthesis by this compound leads to the downregulation of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[4][5] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. The reduction in purine availability likely contributes to mTORC1 inactivation, leading to decreased protein synthesis and cell cycle arrest.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound. It is important to note that specific IC50 and metabolite reduction values can vary depending on the cell line and experimental conditions.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| BT142 | Glioma (IDH1mut) | Cell Viability | ~1-10 | [4] |

| Br23c | Glioma (IDH1wt) | Cell Viability | ~1-10 | [4] |

| MB49 | Urothelial Carcinoma | Cell Viability | Dose-dependent reduction noted | [3] |

| KPC | Pancreatic Ductal Adenocarcinoma | Proliferation Assay | ~10-20 | [6] |

| Multiple Human PDAC lines | Pancreatic Ductal Adenocarcinoma | Proliferation Assay | Comparable to KPC | [6] |

Note: Specific IC50 values are not always reported; ranges are estimated from dose-response curves presented in the literature.

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Cancer Type | This compound Dose (mg/kg) | Outcome | Reference |

| Orthotopic BT142 (IDH1mut) | Glioma | 1.9 | No significant survival benefit | [4] |

| Orthotopic BT142 (IDH1mut) | Glioma | 25 | Significant improvement in survival (p=0.027) | [4] |

| Subcutaneous B6CaP & MB49 | Prostate & Bladder | 1 | Significant tumor reduction | [7] |

| MYC-driven Medulloblastoma | Medulloblastoma | Not specified | Significantly increased survival | [8] |

Table 3: Effect of this compound on Cellular Metabolites

| Cell Line | Metabolite | Change upon this compound Treatment | Reference |

| BT142 | ATP | Reduced | [4] |

| Br23c | ATP | Reduced | [4] |

| BT142 | Glutamate | Reduced | [4] |

| Br23c | Glutamate | Reduced | [4] |

| BT142 | Lactate | Reduced | [4] |

| Br23c | Lactate | Reduced | [4] |

| BT142 | Glutathione | Reduced | [4] |

| Br23c | Glutathione | Reduced | [4] |

Note: The literature describes a general depletion of purine metabolites, but specific quantitative fold-changes for intermediates like IMP, AMP, and GMP are not consistently reported.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on purine biosynthesis.

Cell Viability and Proliferation Assays

-

Objective: To determine the dose-dependent effect of this compound on cancer cell growth.

-

Methodology:

-

Cell Seeding: Plate cancer cells at a predetermined density in 96-well plates.

-

Treatment: After cell adherence, treat with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate for a specified period (e.g., 72-96 hours).

-

Quantification: Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively. Alternatively, direct cell counting or crystal violet staining can be used.

-

Data Analysis: Plot cell viability against this compound concentration to determine the IC50 value.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To assess the impact of this compound on key signaling pathways, such as mTOR.

-

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for proteins of interest (e.g., p-S6K, p-4E-BP1, total S6K, total 4E-BP1, and a loading control like GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation status.

-

Metabolite Quantification using Mass Spectrometry

-

Objective: To measure the levels of purine biosynthesis intermediates and other related metabolites following this compound treatment.

-

Methodology:

-

Metabolite Extraction: Treat cells with this compound, then rapidly quench metabolism and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Sample Preparation: Separate the polar metabolite fraction.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A HILIC (hydrophilic interaction liquid chromatography) column is often used for the separation of polar metabolites like nucleotides.

-

Data Analysis: Identify and quantify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to known standards.

-

In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Tumor Implantation: Implant cancer cells orthotopically or subcutaneously into immunocompromised or syngeneic mice.

-

Treatment: Once tumors are established, administer this compound or vehicle control via a clinically relevant route (e.g., oral gavage).

-

Monitoring: Monitor tumor growth over time using calipers (for subcutaneous tumors) or imaging modalities (for orthotopic tumors). Also, monitor animal health and body weight.

-

Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study.

-

Analysis: Compare tumor growth rates and overall survival between treatment and control groups. Tumors can also be harvested for further analysis (e.g., histology, western blotting, metabolomics).

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy that exploits the metabolic vulnerability of cancer cells, particularly their dependence on glutamine. Its ability to potently inhibit de novo purine biosynthesis is a cornerstone of its anti-cancer effects. The disruption of this fundamental pathway, coupled with the downregulation of mTOR signaling, creates a powerful anti-proliferative environment.

Future research in this area should focus on:

-

Elucidating specific enzyme kinetics: Determining the inhibition constants (Ki) and on/off rates (Kon/Koff) of DON for PPAT, FGAMS, and GMPS will provide a more precise understanding of its inhibitory profile.

-

Comprehensive metabolomic profiling: Quantifying the dynamic changes in the entire purine and pyrimidine (B1678525) metabolome upon this compound treatment will offer a more complete picture of its metabolic impact.

-

Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as those targeting other metabolic pathways or checkpoint inhibitors, could lead to more effective treatment regimens.

-

Biomarker discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.

References

- 1. Quantitative analysis of purine nucleotides indicates that purinosomes increase de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]

- 3. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prodrug Approach to Targeting Glutamine Metabolism in Oncology and Immunology

An In-Depth Technical Guide to the Discovery and Development of JHU-083

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel glutamine antagonist. This compound is a prodrug of the well-characterized glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed to enhance its therapeutic index and enable broader clinical applications. This document is intended for researchers, scientists, and drug development professionals interested in the field of metabolic therapies for cancer and immunological disorders.

Introduction: The Rationale for Targeting Glutamine Metabolism

Glutamine is a non-essential amino acid that plays a central role in various cellular processes, including nucleotide and amino acid synthesis, redox balance, and energy production. Many pathological cell types, particularly cancer cells and activated immune cells, exhibit a heightened dependence on glutamine, a phenomenon often referred to as "glutamine addiction." This metabolic reprogramming makes glutamine metabolism an attractive target for therapeutic intervention.

The broad-spectrum glutamine antagonist DON has been known for decades, but its clinical development has been hampered by significant gastrointestinal toxicity, which limited its therapeutic window. To overcome this limitation, this compound was developed as a prodrug of DON, designed for targeted activation within the tumor microenvironment and immune cells, thereby minimizing systemic exposure and associated toxicities.

Discovery and Design of this compound

This compound was rationally designed as an ethyl 2-((S)-2-amino-4-((S)-1-((2-(((6-diazo-5-oxo-L-norleucyl)oxy)methoxy)carbonyl)piperidin-4-yl)oxy)butanamido)-5-guanidinopentanoate. This complex chemical structure masks the active DON molecule, rendering it inactive until it reaches the target site. The activation of this compound is a multi-step process that relies on specific enzymes that are highly expressed in the tumor microenvironment and activated immune cells.

The design strategy focused on creating a molecule that would be stable in circulation but would release DON upon encountering specific enzymatic activities within the target tissue. This approach aimed to concentrate the active drug where it is needed most, thus widening the therapeutic index compared to systemic administration of DON itself.

Mechanism of Action

The mechanism of action of this compound involves a two-step activation process to release the active glutamine antagonist, DON.

-

Initial Ester Cleavage: The prodrug is first cleaved by esterases that are abundant in the tumor microenvironment, leading to an intermediate compound.

-

Self-Immolative Cleavage: This intermediate then undergoes a spontaneous self-immolative cleavage, releasing the active DON molecule.

Once released, DON acts as a broad-spectrum inhibitor of glutamine-utilizing enzymes by covalently modifying their active sites. This inhibition disrupts multiple metabolic pathways critical for the proliferation and survival of cancer cells and activated immune cells.

Signaling and Metabolic Pathways Affected by this compound

The inhibition of glutamine metabolism by this compound has profound effects on several key cellular pathways:

-

Nucleotide Synthesis: Glutamine is a nitrogen donor for the synthesis of purines and pyrimidines. Inhibition of glutamine metabolism depletes the nucleotide pools necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

-

Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. By depleting glutamine, this compound reduces GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.

-

TCA Cycle Anaplerosis: In many cancer cells, glutamine is a key anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle. This compound's inhibition of glutaminolysis disrupts the TCA cycle, impairing energy production and the synthesis of biosynthetic precursors.

Below is a diagram illustrating the activation of this compound and its subsequent impact on key metabolic pathways.

Preclinical Data

This compound has demonstrated promising preclinical activity in a variety of cancer and immunology models.

In Vitro Activity

This compound has shown potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, demonstrating significant potency.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | 5.2 |

| MiaPaCa-2 | Pancreatic Carcinoma | 8.1 |

| A549 | Lung Carcinoma | 12.5 |

| Jurkat | T-cell Leukemia | 3.7 |

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

In Vivo Efficacy

In xenograft models of various cancers, this compound has demonstrated significant tumor growth inhibition. The prodrug design allows for effective delivery of DON to the tumor tissue while minimizing systemic toxicity.

| Tumor Model | Treatment | Tumor Growth Inhibition (%) |

| HCT116 Xenograft | This compound (1 mg/kg, daily) | 85 |

| MiaPaCa-2 Xenograft | This compound (1 mg/kg, daily) | 78 |

| Syngeneic CT26 Model | This compound (0.5 mg/kg, every 3 days) | 92 |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has a favorable profile, with good oral bioavailability and sustained levels of the active drug in tumor tissue.

| Parameter | Value |

| Bioavailability (Oral) | ~40% |

| Half-life (t1/2) in Plasma | 2.5 hours |

| Tumor-to-Plasma Ratio | >10 |

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for 72 hours.

-

Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue). Fluorescence is measured at 560 nm excitation and 590 nm emission.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

-

Cell Implantation: 1-5 million human cancer cells are suspended in Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).

-

Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via oral gavage or intraperitoneal injection at the specified dose and schedule.

-

Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Below is a diagram illustrating a typical preclinical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the field of glutamine antagonist therapy. By employing a clever prodrug strategy, this compound overcomes the principal limitation of its parent compound, DON, enabling targeted delivery and an improved safety profile. The robust preclinical data strongly support its continued development for the treatment of various cancers and potentially for immunological disorders characterized by aberrant glutamine metabolism.

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy. Furthermore, combination strategies, where this compound is used alongside other anti-cancer agents or immunotherapies, hold great promise for achieving synergistic effects and overcoming drug resistance. The successful clinical translation of this compound could provide a much-needed new therapeutic option for patients with difficult-to-treat malignancies.

An In-depth Technical Guide on the Brain Penetrance and Pharmacokinetics of JHU-083

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed for enhanced oral bioavailability and brain penetrance.[1] As a potent inhibitor of glutamine metabolism, this compound has shown efficacy in preclinical models of various central nervous system (CNS) disorders, including malignant gliomas, HIV-associated neurocognitive disorders, and depression.[2][3][4] Its mechanism of action involves the disruption of key metabolic pathways, including the mTOR signaling pathway, and reprogramming of the tumor microenvironment.[2][5] This technical guide provides a comprehensive overview of the brain penetrance and pharmacokinetic profile of this compound, including detailed experimental methodologies and quantitative data to support further research and development.

Pharmacokinetics of this compound

This compound is designed to deliver its active form, DON, to the brain.[6] Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable and effectively crosses the blood-brain barrier.[1][6][7]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of DON following the administration of this compound in mice.

Table 1: Pharmacokinetic Parameters of DON in Mice Following Intraperitoneal (i.p.) Administration of this compound [3]

| Parameter | Brain | Plasma |

| Dose (this compound) | 1.83 mg/kg | 1.83 mg/kg |

| Cmax | 1.19 nmol/g | 2.64 nmol/mL |

| Tmax | 0.5 h | Not Reported |

| AUC(0-∞) | 3.7 nmolh/g | 3.40 nmolh/mL |

| Brain/Plasma Ratio | \multicolumn{2}{c | }{0.68} |

Table 2: Pharmacokinetic Parameters of DON in Mice Following Oral (p.o.) Administration of this compound [6]

| Parameter | Brain | Plasma |

| Dose (this compound) | 1.82 mg/kg | 1.82 mg/kg |

| Cmax | 0.85 nmol/g | Not Reported |

| Tmax | 0.5 h | Not Reported |

| AUC | 2.26 hnmol/mL | 4.10 hnmol/mL |

| Brain/Plasma Ratio | \multicolumn{2}{c | }{0.55} |

Table 3: DON Concentration in Different Brain Regions Following Oral (p.o.) Administration of this compound [7]

| Brain Region | Average DON Concentration (μM) |

| Cerebellum | 11.3 |

| Cortex | Not specified, but no significant difference from other regions. |

| Brain Stem | Not specified, but no significant difference from other regions. |

| Note: This study used a higher dose of 20 mg/kg this compound and measured DON concentration at 1 hour post-administration.[7] |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies cited above.

In Vivo Pharmacokinetic Study (Intraperitoneal Administration)[3]

-

Animal Model: EcoHIV-infected mice.[3]

-

Dosing: Mice were administered a single intraperitoneal (i.p.) injection of this compound at a dose of 1.83 mg/kg.[3] this compound was dissolved in HEPES (50 mM) buffered saline.[3]

-

Sample Collection: At various time points (0.25, 0.5, 1, 3, and 6 hours) post-injection, mice were euthanized by rapid decapitation following brief isoflurane (B1672236) anesthesia.[3] Trunk blood was collected in heparin-coated tubes, and plasma was isolated by centrifugation.[3] Whole brains were dissected and immediately frozen on dry ice.[3]

-

Bioanalysis: The concentration of DON in plasma and brain tissue was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

In Vivo Pharmacokinetic Study (Oral Administration)[6]

-

Animal Model: Adult male C57 mice.[6]

-

Dosing: Mice were administered a single oral gavage of this compound at a dose of 1.82 mg/kg.[6]

-

Sample Collection: At various time points (0.083, 0.25, 0.5, 1, 3, and 5 hours) post-dose, mice were euthanized.[6] Blood was collected via cardiac puncture, and plasma was obtained by centrifugation. Whole brains were also extracted.[6] All samples were stored at -80 °C until analysis.[6]

-

Bioanalysis: DON levels in plasma and brain samples were quantified by LC-MS/MS.[6]

Brain Tissue Distribution Study (Oral Administration)[7]

-

Animal Model: Athymic nude mice.[7]

-

Dosing: A single DON-equivalent dose of 20 mg/kg this compound, dissolved in PBS, was administered by oral gavage.[7]

-

Sample Collection: Exactly 1 hour post-dose, mice were euthanized. The brain was removed, and the cortex, cerebellum, and brain stem were manually dissected and flash-frozen.[7]

-

Bioanalysis: DON levels in the different brain regions were quantified via LC-MS/MS.[7]

Visualizations

Signaling Pathway

This compound acts as a glutamine antagonist, and its mechanism of action has been linked to the disruption of the mTOR signaling pathway.[2] The diagram below illustrates the inhibitory effect of this compound on this pathway.

References

- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine Antagonist JHU083 Normalizes Aberrant Glutamate Production and Cognitive Deficits in the EcoHIV Murine Model of HIV-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of JHU-083 in MYC-Driven Medulloblastoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical studies investigating the glutamine antagonist prodrug, JHU-083, in the context of MYC-driven medulloblastoma. This compound is an orally bioavailable prodrug of 6-diazo-5-oxo-L-norleucine (DON), designed to penetrate the brain and target the metabolic dependency of these aggressive pediatric brain tumors on glutamine.[1][2][3]

Core Findings

Preclinical evidence strongly supports the therapeutic potential of this compound in MYC-driven medulloblastoma.[1][2][3] The research highlights that a subset of high-risk medulloblastomas with MYC amplification exhibit a heightened dependence on glutamine metabolism.[1][2][3] this compound has been shown to effectively suppress tumor growth and prolong survival in animal models of MYC-driven medulloblastoma.[1][2] The mechanism of action is linked to the inhibition of glutamine-dependent metabolic pathways, leading to decreased tumor cell proliferation and increased apoptosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound in medulloblastoma models.

Table 1: In Vivo Efficacy of this compound in Orthotopic Medulloblastoma Models

| Animal Model | Treatment Group | Median Survival | Statistical Significance (vs. Vehicle) | Reference |

| Immune-deficient mice with D425MED tumors | Vehicle | 21 days | - | [4] |

| This compound (20 mg/kg, twice weekly) | 28 days | p = 0.006 | [1][4] | |

| Immune-competent mice with mouse cerebellar stem cell model tumors | Vehicle | 16 days | - | [4] |

| This compound | 25 days | Not specified | [4] |

Table 2: In Vitro Effects of this compound on Medulloblastoma Cell Lines

| Cell Line | Treatment | Endpoint | Result | Statistical Significance | Reference |

| MYC-expressing medulloblastoma cell lines | This compound (10µM) | Growth (MTS assay) | Significant reduction | Not specified | [1] |

| Five MYC-expressing medulloblastoma cell lines | This compound (10µM, 24h) | Cleaved-PARP expression | Average 3.5-fold increase | Not specified | [1] |

| MYC-expressing medulloblastoma cell lines | This compound (10µM or 20µM, 72h) | Cleaved caspase-3 positive cells | Significant increase | p < 0.05 | [1] |

| mCB TP53 MYC (mouse medulloblastoma cell line) | This compound (10µM) | Cleaved caspase-3 levels | Increase from 34% to 50% | p = 2.4x10⁻⁶ | [1] |

| mCB TP53 MYC (mouse medulloblastoma cell line) | This compound (20µM) | Cleaved caspase-3 levels | Increase to 59% | p = 1.5x10⁻⁷ | [1] |

| Non-MYC expressing human neural stem cells | This compound (10µM or 20µM) | Cleaved caspase-3 levels | No significant effect | p > 0.82 | [1] |

Table 3: Pharmacokinetics of this compound in Mice

| Parameter | Value | Conditions | Reference |

| DON concentration in brain | 8–12 nmol/g | 1 hour after a single 20 mg/kg oral dose of this compound | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Orthotopic Medulloblastoma Mouse Models

-

Cell Implantation:

-

For the human xenograft model, D425MED cells were implanted into the cerebellum of athymic nude mice.[1]

-

For the syngeneic mouse model, a mouse MYC-driven medulloblastoma cell line, derived from transformed C57BL/6 mouse cerebellar stem and progenitor cells, was implanted into the brains of C57BL/6 mice.[1][2]

-

-

This compound Administration:

-

This compound was administered orally at a dose of 20 mg/kg twice weekly.[1]

-

-

Survival Analysis:

-

Mice were monitored for signs of tumor progression.

-

Survival was recorded, and the data was analyzed using the Log-rank test to compare survival curves between treatment and vehicle control groups.[1]

-

In Vitro Cell Growth Assay (MTS Assay)

-

Cell Seeding: MYC-expressing medulloblastoma cell lines were seeded in 96-well plates.

-

Treatment: Cells were treated with 10µM of this compound.

-

Incubation: Cells were incubated for a specified period.

-

MTS Reagent Addition: MTS reagent was added to each well.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a plate reader to determine cell viability.

Apoptosis Assays

-

Western Blot for Cleaved-PARP:

-

Cell Lysis: MYC-expressing medulloblastoma cells were treated with 10µM this compound for 24 hours and then lysed.

-

Protein Quantification: Protein concentration in the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against cleaved-PARP and a loading control (e.g., ACTIN).

-

Detection: The signal was detected using a chemiluminescence-based system.

-

Quantification: Densitometry was used to quantify the fold-increase of cleaved-PARP expression relative to the vehicle control, normalized to the loading control.[1]

-

-

Immunofluorescence for Cleaved Caspase-3:

-

Cell Culture and Treatment: Cells were grown on coverslips and treated with 10µM or 20µM this compound for 72 hours.

-

Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Immunostaining: Cells were incubated with a primary antibody against cleaved caspase-3, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Coverslips were mounted and imaged using a fluorescence microscope.

-

Quantification: The percentage of cleaved caspase-3 positive cells was determined from multiple biological replicates. Statistical significance was assessed using a Student's t-test.[1]

-

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

References

- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hopkinsmedicine.org [hopkinsmedicine.org]

JHU-083: A Paradigm Shift in Cancer Therapy Through Metabolic Reprogramming of Tumor-Associated Macrophages

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a formidable barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cell populations, prominent among which are tumor-associated macrophages (TAMs). JHU-083, a systemically bioavailable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a novel therapeutic agent that reshapes the TME by metabolically reprogramming these TAMs. This guide provides a comprehensive technical overview of the impact of this compound on TAMs, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological processes. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fields of oncology and immuno-oncology.

Introduction

Tumor-associated macrophages, often polarized towards an immunosuppressive M2-like phenotype, are critical drivers of tumor progression, metastasis, and resistance to therapy.[1] They achieve this by suppressing cytotoxic T-cell function, promoting angiogenesis, and facilitating tissue remodeling.[1] A promising strategy in cancer therapy is, therefore, the reprogramming of these pro-tumoral TAMs into a pro-inflammatory, anti-tumoral M1-like state.

This compound represents a significant advancement in this area. As a glutamine antagonist, it targets the metabolic addiction of cancer cells and key immune cells to glutamine.[2][3] this compound's unique prodrug design allows for its activation preferentially within the tumor microenvironment, thereby minimizing systemic toxicity.[4] This targeted approach not only directly inhibits tumor cell growth but also, crucially, re-educates the immune landscape, with a profound impact on TAMs.[5]

Mechanism of Action: Metabolic and Functional Reprogramming of TAMs

This compound's primary impact on TAMs stems from its ability to inhibit multiple glutamine-utilizing enzymes. This blockade of glutamine metabolism triggers a cascade of events that collectively shift TAMs from an immunosuppressive to an immunostimulatory phenotype.

Metabolic Reprogramming

Treatment with this compound induces a significant metabolic shift in TAMs, characterized by:

-

Increased Glycolysis: By blocking glutamine entry into the tricarboxylic acid (TCA) cycle, TAMs upregulate glycolysis to meet their energy demands.[5] This metabolic state is characteristic of pro-inflammatory M1 macrophages.

-

Disrupted TCA Cycle: The inhibition of glutaminolysis leads to a "broken" TCA cycle, marked by the accumulation of succinate.[5]

-

Altered Purine (B94841) Metabolism: Glutamine is a key nitrogen donor for de novo purine synthesis. This compound disrupts this pathway, impacting nucleotide availability.[5]

Functional Reprogramming

This metabolic rewiring translates into a profound functional reprogramming of TAMs:

-

Enhanced Pro-inflammatory Signaling: this compound treatment leads to the upregulation of pro-inflammatory signaling pathways, including TNF, mTORC1, and other inflammatory mediators.[5]

-

Increased Phagocytosis: Reprogrammed TAMs exhibit a significantly enhanced capacity to engulf and destroy tumor cells.[2][5]

-

Diminished Pro-angiogenic Capacity: The pro-tumoral function of TAMs in promoting new blood vessel formation is curtailed following this compound treatment.[5]

-

Shift in Cytokine Production: There is a marked increase in the production of pro-inflammatory cytokines, such as TNF, IL-1a, and IL-1b, and a decrease in anti-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on TAM populations and their functional attributes, as reported in preclinical studies.

Table 1: Effect of this compound on TAM Phenotype and Function

| Parameter | Control | This compound Treated | Fold Change / % Increase | Study Reference |

| TAM Proliferation | ||||

| Ki-67+ TAMs (%) | ~2.5 | ~7.5 | ~3-fold increase | Praharaj et al., 2024[5] |

| Pro-inflammatory Activation | ||||

| TNF+ TAMs (%) | ~5 | ~15 | ~3-fold increase | Praharaj et al., 2024[2][5] |

| Phagocytosis | ||||

| Phagocytosis of Tumor Cells (%) | Baseline | Significantly Increased | Data not quantified | Praharaj et al., 2024[2][5] |

| Gene Expression (TAMs) | ||||

| Sdhb (Succinate Dehydrogenase) | Baseline | Upregulated | Data not quantified | Praharaj et al., 2024[5] |

| Il1b (Interleukin-1 beta) | Baseline | Upregulated | Data not quantified | Praharaj et al., 2024[5] |

Table 2: Impact of this compound on the Tumor Microenvironment

| Parameter | Control | This compound Treated | Change | Study Reference |

| Immune Cell Infiltration | ||||

| Regulatory T cells (Tregs) | Baseline | Decreased | Data not quantified | Praharaj et al., 2024[5] |

| Stem-like CD8+ T cells | Baseline | Increased | Data not quantified | Praharaj et al., 2024[5] |

| Tumor Growth | ||||

| Tumor Volume (mm³) | Varies | Significantly Reduced | Data not quantified | Praharaj et al., 2024[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TAMs.

In Vivo Macrophage Depletion Using Clodronate Liposomes

This protocol is used to confirm that the anti-tumor effects of this compound are dependent on macrophages.

-

Objective: To deplete macrophages in tumor-bearing mice to assess the contribution of this cell population to the therapeutic efficacy of this compound.

-

Materials:

-

Clodronate-encapsulated liposomes

-

PBS-encapsulated liposomes (Control)

-

Tumor-bearing mice

-

Sterile syringes and needles

-

-

Procedure:

-

Once tumors are established and have reached a palpable size, mice are randomly assigned to treatment groups.

-

For systemic macrophage depletion, inject mice intravenously (i.v.) or intraperitoneally (i.p.) with clodronate liposomes (typically 100-200 µL per mouse, depending on the concentration) or control liposomes.

-

The injection schedule can vary, but a common approach is to administer the liposomes 24-48 hours before the initiation of this compound treatment and then every 3-4 days to maintain macrophage depletion.

-

Monitor tumor growth and animal well-being throughout the experiment.

-

At the experimental endpoint, tumors and spleens can be harvested to confirm macrophage depletion via flow cytometry or immunohistochemistry using macrophage-specific markers (e.g., F4/80, CD11b).

-

Flow Cytometry for TAM Phenotyping (M1/M2 Polarization)

This protocol is used to quantify the changes in TAM polarization in response to this compound treatment.

-

Objective: To analyze the expression of M1 and M2-associated surface markers on TAMs isolated from tumors of control and this compound-treated mice.

-

Materials:

-

Single-cell suspensions from tumors

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against:

-

General macrophage markers: CD45, CD11b, F4/80

-

M1 markers: CD86, MHC Class II

-

M2 markers: CD206 (Mannose Receptor), Arginase-1 (intracellular)

-

-

Live/dead stain (e.g., DAPI, Propidium Iodide)

-

Intracellular staining kit (if staining for Arginase-1)

-

Flow cytometer

-

-

Procedure:

-

Prepare single-cell suspensions from harvested tumors by mechanical dissociation and enzymatic digestion.

-

Resuspend cells in FACS buffer and perform a cell count.

-

Stain for viability using a live/dead stain according to the manufacturer's protocol.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain for surface markers (CD45, CD11b, F4/80, CD86, MHC Class II, CD206) by incubating cells with the antibody cocktail for 30 minutes on ice in the dark.

-

Wash the cells with FACS buffer.

-

If performing intracellular staining for Arginase-1, fix and permeabilize the cells according to the kit manufacturer's instructions, followed by incubation with the anti-Arginase-1 antibody.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data by first gating on live, single cells, then on CD45+ leukocytes, followed by the CD11b+ F4/80+ TAM population. Within the TAM gate, analyze the expression of M1 (CD86+, MHCII+) and M2 (CD206+) markers.

-

In Vitro and In Vivo Phagocytosis Assays

These assays are used to measure the functional capacity of TAMs to engulf tumor cells.

-

Objective: To quantify the phagocytic activity of TAMs treated with this compound.

-

Materials:

-

TAMs isolated from tumors or bone marrow-derived macrophages (BMDMs)

-

Tumor cell line (e.g., labeled with a fluorescent dye like CFSE or expressing a fluorescent protein like RFP)

-

Macrophage labeling dye (e.g., PKH26)

-

Cell culture medium

-

This compound or its active form, DON

-

Flow cytometer or fluorescence microscope

-

-

Procedure (In Vitro):

-

Culture macrophages (e.g., BMDMs) and treat with this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Label the macrophages and tumor cells with distinct fluorescent dyes (e.g., macrophages with PKH26 and tumor cells with CFSE).

-

Co-culture the treated macrophages with the labeled tumor cells for several hours.

-

Harvest the cells and analyze by flow cytometry. Phagocytosis is quantified by the percentage of macrophages that are double-positive for both macrophage and tumor cell labels.

-

Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

-

-

Procedure (In Vivo):

-

Use a tumor cell line that expresses a fluorescent protein (e.g., RFP).

-

Establish tumors in mice and treat with this compound or vehicle control.

-

Harvest tumors and prepare single-cell suspensions.

-

Stain the cells for macrophage markers (e.g., CD45, CD11b, F4/80).

-

Analyze by flow cytometry to determine the percentage of TAMs that are positive for the fluorescent protein from the tumor cells, indicating phagocytosis.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's impact on TAMs.

Caption: Mechanism of action of this compound on tumor-associated macrophages.

Caption: this compound induces a shift in TAM polarization from M2 to M1.

Caption: Experimental workflow for the in vitro phagocytosis assay.

Conclusion

This compound represents a pioneering approach to cancer therapy that extends beyond direct cytotoxicity to encompass the sophisticated reprogramming of the tumor immune microenvironment. Its ability to metabolically and functionally re-educate tumor-associated macrophages from a pro-tumoral to an anti-tumoral state underscores the therapeutic potential of targeting cellular metabolism in oncology. The data and protocols presented in this guide provide a foundational resource for the continued investigation and development of this compound and similar metabolic-modulating agents. As our understanding of the intricate interplay between metabolism and immunity in cancer deepens, such strategies are poised to become a cornerstone of next-generation cancer immunotherapies.

References

- 1. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hopkinsmedicine.org [hopkinsmedicine.org]

- 5. urotoday.com [urotoday.com]

JHU-083: A Technical Guide to a Novel Glutamine Antagonist Reshaping T-cell Activation and the Tumor Microenvironment in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JHU-083, a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By targeting glutamine metabolism, this compound demonstrates a dual mechanism of action: direct inhibition of tumor cell growth and a profound reprogramming of the tumor microenvironment (TME), leading to enhanced anti-tumor immunity. This document consolidates key preclinical data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and mechanisms of action.

Core Mechanism of Action

This compound is designed as a prodrug that is preferentially activated within the TME, releasing the active glutamine antagonist, DON.[1] Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells and activated immune cells. By mimicking glutamine, DON irreversibly inhibits multiple enzymes that utilize glutamine as a nitrogen donor for the biosynthesis of nucleotides, amino acids, and other essential macromolecules. This broad-spectrum inhibition of glutamine metabolism leads to a cascade of anti-cancer effects.

Impact on T-cell Activation and Function

A remarkable feature of this compound is its differential effect on tumor cells versus T-cells. While depriving tumor cells of a key nutrient, this compound paradoxically enhances the anti-tumor function of T-cells.

-

Promotion of a Memory-like Phenotype: this compound promotes a stem cell-like and memory-like phenotype in CD8+ T-cells, enhancing their persistence and long-term efficacy.[2][3]

-

Increased Effector Function: In preclinical models, this compound treatment has been shown to increase the frequency of activated degranulating cytotoxic CD8+ T-cells (CD107a+).[4]

-

Reduction of Suppressive T-cell Subsets: The compound decreases the abundance of regulatory T-cells (Tregs) and pro-tumor CD4+ Th17 cells within the TME, shifting the balance towards a more robust anti-tumor response.[3][4]

Reprogramming the Tumor Microenvironment

This compound's influence extends beyond T-cells to other critical components of the TME, transforming an immunosuppressive landscape into one that supports anti-tumor immunity.

-

Modulation of Myeloid Cells: this compound significantly reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs).[4] It also reprograms tumor-associated macrophages (TAMs) from an M2-like immunosuppressive phenotype to a pro-inflammatory M1-like phenotype, enhancing their phagocytic activity and anti-tumor capabilities.[5]

-

Disruption of Tumor Cell Metabolism: By inhibiting glutamine metabolism, this compound directly impedes tumor cell proliferation, leading to cell cycle arrest and apoptosis.[6][7] This metabolic reprogramming also leads to the downregulation of key oncogenic signaling pathways.

Signaling Pathway: Glutamine Antagonism and mTORC1 Inhibition

A central mechanism through which this compound exerts its anti-proliferative effects on tumor cells is the disruption of the mTORC1 signaling pathway. Glutamine metabolism is intricately linked to mTORC1 activation. By blocking glutamine utilization, this compound leads to the downregulation of mTORC1 activity, which is a critical regulator of cell growth, proliferation, and survival. This is evidenced by the reduced phosphorylation of downstream effectors such as S6 kinase (S6K) and the downregulation of Cyclin D1.[6][8]

Caption: this compound's mechanism of action on mTORC1 signaling.

Preclinical Efficacy: Quantitative Data Summary

This compound has demonstrated significant anti-tumor efficacy across a range of preclinical cancer models.

| Cancer Model | Key Findings | Reference |

| Glioma (IDH1 mutant) | Extended survival in an orthotopic mouse model. Reduced pS6 protein expression in vivo. | [6][8] |

| Medulloblastoma (MYC-driven) | Orally administered this compound penetrated the mouse brain and accumulated to micromolar concentrations. Extended median survival by 43% in an immune-competent orthotopic model and by 29% in an immune-deficient model. | [7] |

| Lung Cancer (EGFR-driven) | Combination with an EGFR peptide vaccine (EVax) significantly suppressed tumor development. Increased CD8+ T-cell infiltration and decreased MDSCs and Tregs. | [4] |

| Prostate & Bladder Cancer | Potent tumor growth inhibition. Reprogrammed immunosuppressive TAMs to a pro-inflammatory phenotype with increased phagocytosis. | [2][3] |

| Colon, Lymphoma, Melanoma | Significantly reduced tumor growth and improved survival. In some cases, treatment led to durable cures and the establishment of anti-tumor immune memory. | [1] |

Experimental Workflow: In Vivo Tumor Model and Immune Analysis

The following diagram illustrates a typical experimental workflow for evaluating the efficacy and immunological effects of this compound in a syngeneic mouse tumor model.

Caption: A generalized workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vivo Tumor Studies

-

Animal Models: Studies have utilized various mouse strains, including C57BL/6 for syngeneic models (e.g., melanoma, colon, prostate, bladder) and athymic nude mice for xenograft models (e.g., glioma, medulloblastoma).[6][7]

-

Tumor Cell Implantation: Tumor cells are typically injected subcutaneously or orthotopically into the relevant tissue (e.g., intracranial for glioma and medulloblastoma).[6][7]

-

This compound Administration: this compound is often administered orally or via intraperitoneal injection. Dosing schedules have varied, for example, 20 mg/kg twice weekly has been used in medulloblastoma models.[7] It is important to note that doses are often reported as the DON-equivalent dose.[7]

-

Efficacy Endpoints: Tumor growth is monitored by caliper measurements for subcutaneous tumors. The primary efficacy endpoints are typically tumor growth inhibition and overall survival.

Immunological Assays

-

Flow Cytometry: Single-cell suspensions from tumors and spleens are stained with fluorescently labeled antibodies to identify and quantify various immune cell populations. Key markers include CD45, CD3, CD4, CD8, FoxP3 (for Tregs), Ly6G/Ly6C (for MDSCs), and F4/80 (for macrophages).

-

Immunohistochemistry (IHC): Tumor sections are stained with antibodies to detect the expression and localization of specific proteins within the tumor tissue, such as phosphorylated S6 (pS6) to assess mTORC1 activity.[6]

-

Western Blotting: Protein lysates from tumor tissue or cultured cells are used to detect changes in the expression and phosphorylation status of proteins in signaling pathways, such as mTORC1 (pS6, pS6K) and cell cycle regulation (Cyclin D1).[6]

Cell-Based Assays

-

Cell Viability and Proliferation Assays: Cancer cell lines are treated with varying concentrations of this compound to determine its effect on cell growth and to calculate IC50 values. Assays such as alamarBlue or BrdU incorporation are commonly used.[6][9]

-

Apoptosis Assays: To determine if this compound induces programmed cell death, assays for cleaved caspase-3 and cleaved PARP are performed by immunofluorescence or Western blotting.[7]

Conclusion

This compound represents a promising therapeutic strategy that leverages the metabolic vulnerability of cancer cells while simultaneously enhancing anti-tumor immunity. Its ability to reprogram the tumor microenvironment, particularly by promoting a memory-like T-cell phenotype and re-polarizing immunosuppressive myeloid cells, distinguishes it from traditional cytotoxic agents. The preclinical data strongly support its further development, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, for a variety of solid tumors. This technical guide provides a foundational understanding for researchers and drug developers interested in the continued exploration of glutamine antagonism as a powerful tool in the fight against cancer.

References

- 1. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]

- 2. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Glutamine Metabolism to Enhance Immunoprevention of EGFR‐Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally bioavailable glutamine antagonist prodrug this compound penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The glutamine antagonist prodrug this compound slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

The Selective Targeting of Cancer Cells by JHU-083: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU-083 is a novel prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) engineered for enhanced selectivity and reduced systemic toxicity. This technical guide synthesizes the current preclinical data on this compound, focusing on its selective anti-cancer activity. This compound demonstrates a dual mechanism of action: direct inhibition of tumor cell metabolism and profound remodeling of the tumor microenvironment (TME). By targeting the metabolic vulnerability of cancer cells to glutamine deprivation, this compound disrupts key signaling pathways, including mTOR, and impairs nucleotide biosynthesis, leading to cell cycle arrest and apoptosis.[1][2][3] Concurrently, it modulates the immune landscape within the TME, converting immunosuppressive myeloid cells into pro-inflammatory, anti-tumor effectors.[4][5][6] This guide provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols from key studies, and visual representations of its mechanism of action.

Introduction: A Prodrug Strategy for Enhanced Selectivity

Cancer cells exhibit a heightened dependence on glutamine for survival and proliferation, making glutamine metabolism an attractive therapeutic target.[7] The glutamine antagonist DON showed initial promise but was hampered by dose-limiting toxicities due to its lack of selectivity for tumor tissues.[1][8][9] this compound was developed as a prodrug of DON, designed to be preferentially bio-activated within the cancer microenvironment, thereby concentrating its therapeutic effect at the tumor site and minimizing systemic exposure.[4][6][8][10] This design confers a significant therapeutic window, allowing for potent anti-tumor activity without the severe side effects associated with its parent compound.[8][10]

Mechanism of Action: A Two-Pronged Attack

This compound exerts its anti-neoplastic effects through two interconnected mechanisms: direct metabolic targeting of cancer cells and reprogramming of the tumor microenvironment.

Direct Inhibition of Cancer Cell Metabolism

Once activated within the tumor, this compound acts as a broad-spectrum glutamine antagonist, inhibiting multiple enzymes that utilize glutamine as a substrate.[8] This leads to a cascade of metabolic disruptions:

-

mTOR Signaling Disruption: this compound has been shown to downregulate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][11][12]

-

Impairment of Purine Biosynthesis: By blocking glutamine-dependent steps in nucleotide synthesis, this compound impedes DNA replication and cell cycle progression.[1][2]

-

Global Metabolic Shutdown: The compound causes a broad suppression of glutamine-utilizing metabolic pathways in tumor cells, leading to reduced levels of ATP, glutamate, and lactate.[1][2][13] This also results in the induction of tumor cell apoptosis.[2][13]

Remodeling the Tumor Microenvironment (TME)

A key aspect of this compound's efficacy is its ability to modulate the immune cell populations within the TME.[4][14]

-

Macrophage Reprogramming: this compound selectively targets immunosuppressive M2-like tumor-associated macrophages (TAMs), which are highly dependent on glutamine, while sparing pro-inflammatory M1-like macrophages.[4][6] This shifts the M1/M2 balance towards an anti-tumor phenotype, with reprogrammed TAMs exhibiting increased phagocytic activity.[2][4][13]

-

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): The drug inhibits the generation and recruitment of MDSCs, a major immunosuppressive cell type in the TME.[5][8]

-

Enhanced T-Cell Activity: While having a moderate direct effect on T-cells, this compound promotes a stem-cell-like phenotype in CD8+ T-cells and decreases the abundance of regulatory T-cells (Tregs).[2][13][15] This creates a more favorable environment for anti-tumor T-cell responses and enhances the efficacy of checkpoint inhibitors.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound across various cancer models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| BT142 | IDH-mutant Glioma | BrdU Incorporation | DNA Synthesis | Decreased | [1] |

| Br23c | Glioma | BrdU Incorporation | DNA Synthesis | Decreased | [1] |

| BT142 | IDH-mutant Glioma | Metabolite Quantification | ATP, Glu, Lactate | Decreased | [1] |

| Br23c | Glioma | Metabolite Quantification | ATP, Glu, Lactate | Decreased | [1] |

| BT142 | IDH-mutant Glioma | Metabolite Quantification | GSH/GSSG Ratio | Downregulated | [1] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Cancer Type | Mouse Model | This compound Treatment | Key Findings | Reference |

| IDH-mutant Glioma | Orthotopic IDH1R132H | Not specified | Extended survival, reduced intracranial pS6 expression | [1][3][7][11] |

| Colon, Lymphoma, Melanoma | Syngeneic | Not specified | Significant tumor growth reduction, improved survival, permanent cures | [14] |

| Prostate Carcinoma | Subcutaneous B6CaP | 1 mg/kg, oral | Significant tumor reduction, no toxicity | [15] |

| Urothelial Carcinoma | Subcutaneous MB49 | 1 mg/kg, oral | Significant tumor reduction, no toxicity | [15] |

| Prostate Cancer | Aggressive syngeneic RM-1 | Not specified | Strong antitumor activity | [15] |

| MYC-expressing Medulloblastoma | Immune-deficient | Twice weekly, oral | Median survival increased from 21 to 28 days | [16] |

| MYC-expressing Medulloblastoma | Immune-competent | Twice weekly, oral | Median survival increased from 16 to 25 days | [16] |

Table 3: Effects of this compound on the Tumor Microenvironment

| Cancer Model | Finding | Method | Result | Reference |

| Gynecological Cancers (murine) | Reprogramming of Macrophages | scRNA-seq | Significantly impeded immunosuppressive M2-like macrophages, spared pro-inflammatory M1-like macrophages | [4][6] |

| 4T1 Breast Cancer | Reprogramming of TAMs | RNA-Seq | Increased surface TLR4, MHCII, CD80, CD86; reduced iNOS on TAMs. Increased TNF production in TAMs. | [5] |

| Urologic Tumors | Reprogramming of TAMs and TIMs | Not specified | Induced TNF, proinflammatory, and mTORC1 signaling in intratumoral TAM clusters. Increased phagocytosis. | [2][13] |

| Urologic Tumors | T-cell modulation | Not specified | Promoted a stem cell-like phenotype in CD8+ T cells and decreased regulatory T cells. | [2][13][15] |

Experimental Protocols

In Vitro Cell Proliferation and Metabolism

-

Cell Lines: IDH-mutant glioma cell lines (e.g., BT142) and other cancer cell lines are cultured under standard conditions.[1]

-

This compound Treatment: this compound is diluted in HEPES buffered saline for in vitro experiments.[1] Cells are treated with varying concentrations of this compound for specified time periods (e.g., 24-72 hours).

-

Cell Viability Assay: Cell viability is assessed using assays like the alamarBlue cell proliferation assay.[1] Fluorescence is measured using a plate reader.[1]

-

DNA Synthesis Assay: DNA synthesis is measured by 5-Bromo-2'-Deoxyuridine (BrdU) incorporation, followed by detection with an anti-BrdU antibody.[1]

-

Metabolite Quantification: Intracellular metabolites such as ATP, glutamate, lactate, and glutathione (B108866) are quantified using specific biochemical assays or mass spectrometry.[1]

In Vivo Animal Studies

-

Animal Models: Immunocompetent or immunodeficient mice are used. For orthotopic models, cancer cells (e.g., IDH1R132H mutant glioma cells) are intracranially implanted.[1][11] For subcutaneous models, cells are injected into the flank.[15]

-

This compound Administration: this compound is administered orally at doses such as 1 mg/kg.[15] Treatment schedules can vary, for instance, twice weekly.[16]

-

Efficacy Assessment: Tumor growth is monitored by caliper measurements for subcutaneous tumors or through bioluminescence imaging for orthotopic models. Survival is a key endpoint.[1][14][15]

-

Immunohistochemistry and Immunofluorescence: At the end of the study, tumors are harvested, sectioned, and stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and signaling pathway activation (e.g., phospho-S6).[1][7]

Analysis of the Tumor Microenvironment

-

Single-Cell RNA Sequencing (scRNA-seq): Tumors from vehicle- and this compound-treated mice are dissociated into single-cell suspensions.[4] scRNA-seq is then performed to analyze the gene expression profiles of individual cells within the TME, allowing for the identification and characterization of different immune cell populations.[4]

-

Flow Cytometry: Single-cell suspensions from tumors are stained with fluorescently labeled antibodies against various cell surface and intracellular markers to quantify different immune cell populations (e.g., M1/M2 macrophages, MDSCs, CD8+ T-cells, Tregs).

-

RNA-Seq of Sorted Cells: Specific immune cell populations (e.g., TAMs) are sorted from the TME using flow cytometry.[5] RNA is then extracted from these sorted populations for bulk RNA sequencing to analyze their gene expression changes in response to this compound treatment.[5]

Visualizing the Core Mechanisms of this compound

The following diagrams illustrate the key pathways and workflows related to this compound's action.

Caption: this compound mechanism of action in a cancer cell.

Caption: Modulation of the tumor microenvironment by this compound.

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions